molecular formula C7H4F5N B13491715 Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- CAS No. 1201-02-1

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl-

Katalognummer: B13491715
CAS-Nummer: 1201-02-1
Molekulargewicht: 197.10 g/mol
InChI-Schlüssel: ZWWAUEAPYBCUMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl-, also known as pentafluoroaniline, is a fluorinated aromatic amine with the molecular formula C6H2F5N. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a methyl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- typically involves the fluorination of aniline derivatives. One common method is the direct fluorination of aniline using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination .

Industrial Production Methods

Industrial production of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in achieving high purity and efficiency in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted anilines with various functional groups.

    Oxidation: Nitrobenzenes or nitrosobenzenes.

    Reduction: Primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty polymers, coatings, and electronic materials.

Wirkmechanismus

The mechanism of action of benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- involves its interaction with various molecular targets and pathways. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction can lead to changes in enzyme activity, receptor modulation, and alterations in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aniline: The parent compound without fluorine substitution.

    Pentafluoroaniline: Similar structure but without the N-methyl group.

    Trifluoroaniline: Contains three fluorine atoms instead of five.

Uniqueness

Benzenamine, 2,3,4,5,6-pentafluoro-N-methyl- is unique due to the presence of five fluorine atoms and a methyl group, which significantly enhance its chemical stability, reactivity, and biological activity compared to its non-fluorinated and partially fluorinated counterparts .

Eigenschaften

CAS-Nummer

1201-02-1

Molekularformel

C7H4F5N

Molekulargewicht

197.10 g/mol

IUPAC-Name

2,3,4,5,6-pentafluoro-N-methylaniline

InChI

InChI=1S/C7H4F5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3

InChI-Schlüssel

ZWWAUEAPYBCUMT-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C(=C(C(=C1F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.